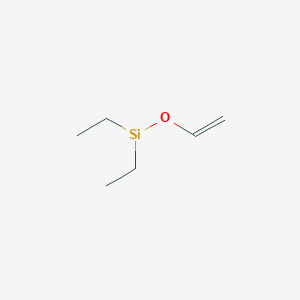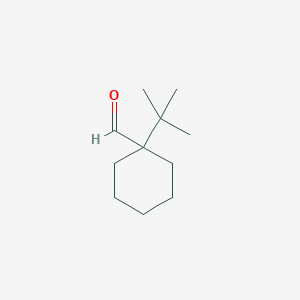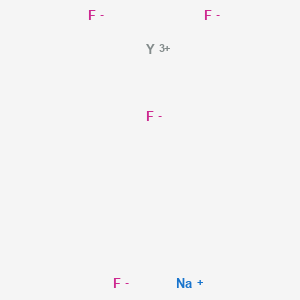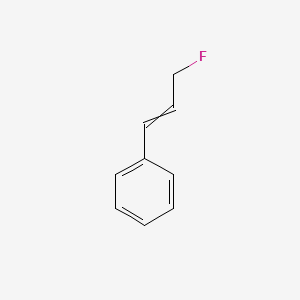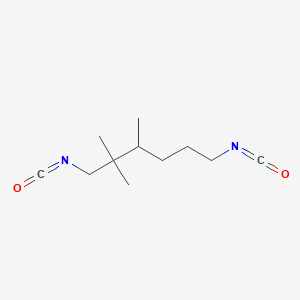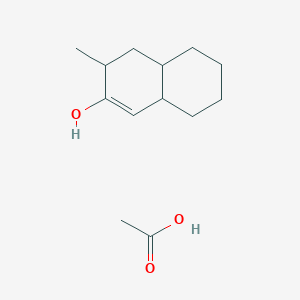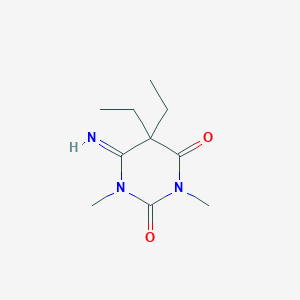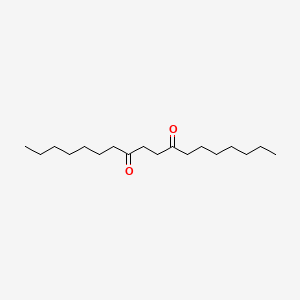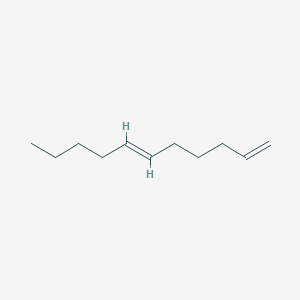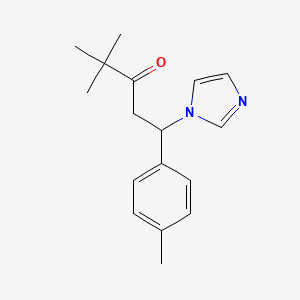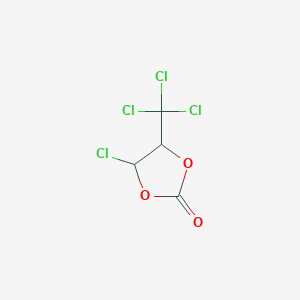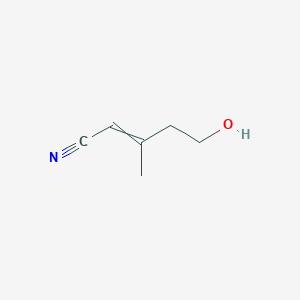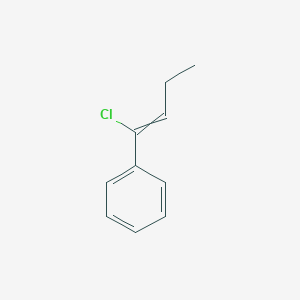
(1-Chlorobut-1-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chlorobut-1-en-1-yl)benzene is an organic compound with the molecular formula C10H11Cl It is a derivative of benzene, where a butenyl group is substituted with a chlorine atom at the first carbon position
準備方法
Synthetic Routes and Reaction Conditions
(1-Chlorobut-1-en-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with 1-chlorobut-1-ene under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and reaction monitoring techniques ensures consistent production quality .
化学反応の分析
Types of Reactions
(1-Chlorobut-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
(1-Chlorobut-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a starting material for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of (1-Chlorobut-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other functional groups. This process involves the formation of a positively charged intermediate, which is stabilized by the aromatic ring. The final product is formed through the removal of a proton, restoring the aromaticity of the benzene ring .
類似化合物との比較
Similar Compounds
(1-Chloro-1-buten-1-yl)benzene: A similar compound with a slightly different structure.
1-Chlorobut-2-ene: Another related compound with a different position of the chlorine atom.
2-Butene, 1-chloro-: A compound with a similar structure but different chemical properties.
Uniqueness
(1-Chlorobut-1-en-1-yl)benzene is unique due to its specific substitution pattern and the presence of both an alkene and a chlorine atom.
特性
CAS番号 |
64781-92-6 |
|---|---|
分子式 |
C10H11Cl |
分子量 |
166.65 g/mol |
IUPAC名 |
1-chlorobut-1-enylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-2-6-10(11)9-7-4-3-5-8-9/h3-8H,2H2,1H3 |
InChIキー |
ONAQMVIXQXMCIL-UHFFFAOYSA-N |
正規SMILES |
CCC=C(C1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


